4-(Decyloxy)benzaldehyde

Übersicht

Beschreibung

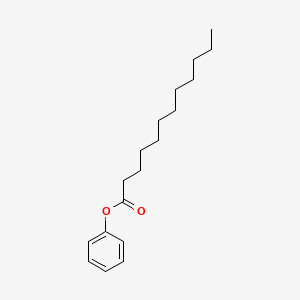

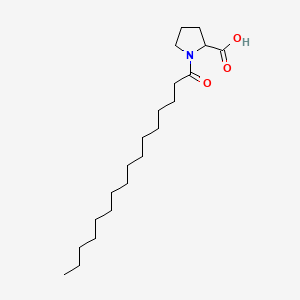

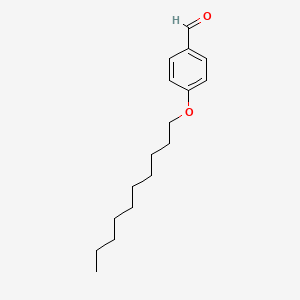

4-(Decyloxy)benzaldehyde is a chemical compound with the molecular formula C17H26O2 . It has a molecular weight of 262.3871 .

Molecular Structure Analysis

The molecular structure of 4-(Decyloxy)benzaldehyde consists of a benzene ring with an aldehyde group (-CHO) and a decyloxy group (-OC10H21) attached to it . The InChI representation of its structure isInChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-14-19-17-12-10-16 (15-18)11-13-17/h10-13,15H,2-9,14H2,1H3 . Physical And Chemical Properties Analysis

4-(Decyloxy)benzaldehyde has a molecular weight of 262.4 g/mol . It has a XLogP3 value of 6, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and 11 rotatable bonds . Its exact mass and monoisotopic mass are 262.193280068 g/mol . Its topological polar surface area is 26.3 Ų . It has a heavy atom count of 19 .Wissenschaftliche Forschungsanwendungen

Synthesis of Dynamic Covalent Surfactants

4-Decyloxybenzaldehyde is used in the synthesis of dynamic covalent surfactants, which are compounds that can switch between active and inactive states in response to pH changes . This property is particularly useful in creating pH-responsive nanoemulsions for enhanced oil recovery (EOR) applications. By controlling the interfacial activity through dynamic imine bonding, these surfactants enable intelligent control of emulsion stability, which is crucial for the effective recovery of emulsified crude oil .

Organic Synthesis

As an aromatic aldehyde with a decyloxy substituent, 4-Decyloxybenzaldehyde serves as a versatile intermediate in organic synthesis. It can be used to prepare various organic compounds, including alcohols, acids, and esters, through reactions like aldol condensation, esterification, and reduction .

Material Science

In material science, 4-Decyloxybenzaldehyde can be employed to modify the properties of polymers and co-polymers. Its long decyloxy chain imparts hydrophobic characteristics, which can be utilized to create water-resistant materials or to adjust the surface properties of films and coatings .

Pharmaceutical Research

This compound may also find applications in pharmaceutical research. Its structural similarity to other benzaldehyde derivatives, which are known to possess medicinal properties, suggests potential use in the design and synthesis of new drug candidates. However, specific applications in this field would require further exploration and validation .

Cosmetic Industry

4-Decyloxybenzaldehyde could be used in the cosmetic industry as a fragrance ingredient or as a chemical precursor to synthesize other compounds that impart desirable scents to cosmetic products. The decyloxy group might also contribute to the solubility and stability of fragrance compounds in various formulations .

Analytical Chemistry

In analytical chemistry, 4-Decyloxybenzaldehyde can be used as a standard or reference compound in chromatographic analysis due to its distinct chemical structure. It can help in the identification and quantification of similar compounds in complex mixtures .

Eigenschaften

IUPAC Name |

4-decoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-14-19-17-12-10-16(15-18)11-13-17/h10-13,15H,2-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSYBKJRUQJISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178812 | |

| Record name | 4-(Decyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Decyloxy)benzaldehyde | |

CAS RN |

24083-16-7 | |

| Record name | 4-(Decyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024083167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Decyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.